

2,5-Dimethylpyridin-4-amine molecular weight and formula

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Compound of Interest

Compound Name: 2,5-Dimethylpyridin-4-amine

Cat. No.: B1334585

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In-Depth Technical Guide: 2,5-Dimethylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of **2,5-Dimethylpyridin-4-amine**, a substituted pyridine derivative of interest in chemical and pharmaceutical research. The document outlines its molecular formula and weight, and presents a representative experimental protocol for its synthesis, adapted from established methods for preparing substituted pyridines.

Core Compound Data

The fundamental molecular properties of **2,5-Dimethylpyridin-4-amine** are summarized in the table below.

Property	Value
Molecular Formula	C7H10N2
Molecular Weight	122.17 g/mol
IUPAC Name	2,5-Dimethylpyridin-4-amine
Canonical SMILES	<chem>CC1=CC(=C(N)N=C1)C</chem>

Representative Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **2,5-Dimethylpyridin-4-amine** is not readily available in the searched literature, a plausible and illustrative method can be adapted from the well-established Hantzsch pyridine synthesis. This multi-component reaction is a versatile method for the preparation of substituted pyridine derivatives.

Disclaimer: The following protocol is a generalized procedure and may require optimization for the specific synthesis of **2,5-Dimethylpyridin-4-amine**.

Hantzsch Dihydropyridine Synthesis (Adapted)

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β -ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.

Materials:

- Acetaldehyde (1 equivalent)
- Ethyl acetoacetate (2 equivalents)
- Ammonium acetate (1.2 equivalents)
- Ethanol (as solvent)
- Oxidizing agent (e.g., manganese dioxide, nitric acid)
- Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

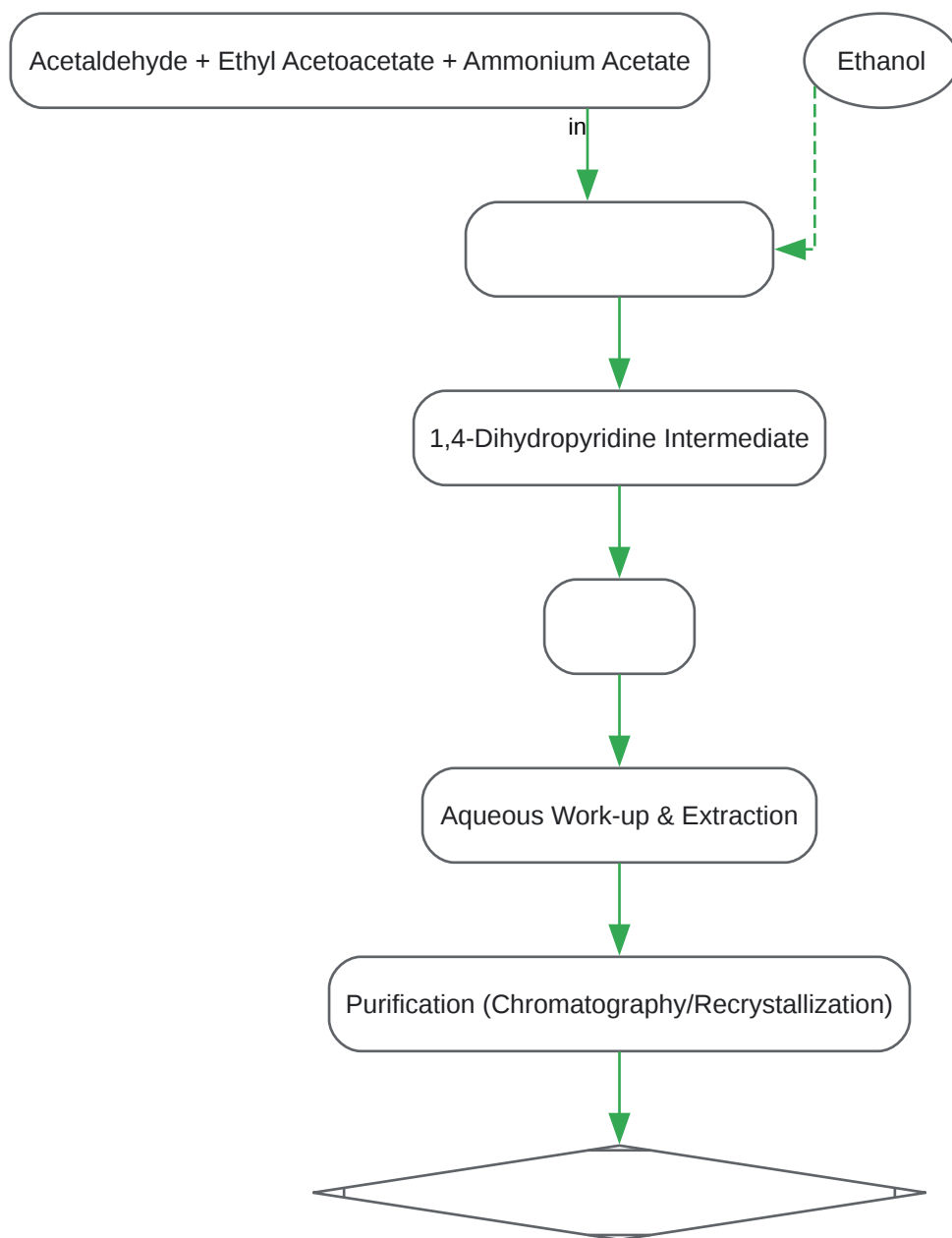
Procedure:

- Condensation: In a round-bottom flask, dissolve acetaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

- **Reflux:** Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
- **Isolation of Dihydropyridine Intermediate:** Upon completion of the condensation, cool the reaction mixture. The 1,4-dihydropyridine intermediate may precipitate and can be collected by filtration.
- **Oxidation:** The isolated dihydropyridine is then dissolved in a suitable solvent, and an oxidizing agent is added to facilitate aromatization to the pyridine ring.
- **Work-up:** After the oxidation is complete (as monitored by TLC), the reaction mixture is quenched, typically with a saturated sodium bicarbonate solution, and extracted with an organic solvent such as dichloromethane.
- **Purification:** The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final **2,5-Dimethylpyridin-4-amine**.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the adapted Hantzsch synthesis for preparing **2,5-Dimethylpyridin-4-amine**.



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Caption: Adapted Hantzsch synthesis workflow for **2,5-Dimethylpyridin-4-amine**.

- To cite this document: BenchChem. [2,5-Dimethylpyridin-4-amine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1334585#2-5-dimethylpyridin-4-amine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1334585#2-5-dimethylpyridin-4-amine-molecular-weight-and-formula)

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